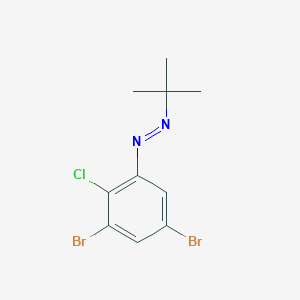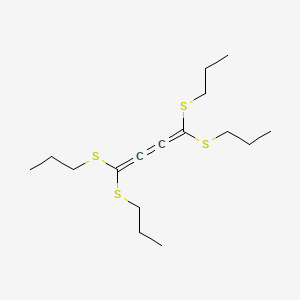
Tetrakis(propylsulfanyl)butatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(propylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four propylsulfanyl groups attached to a butatriene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(propylsulfanyl)butatriene typically involves the reaction of a butatriene precursor with propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The general reaction scheme is as follows:
Butatriene+4Propylthiol→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive thiol groups.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(propylsulfanyl)butatriene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the propylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The propylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Propylsulfanyl derivatives.
Substitution: Various substituted butatriene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organosulfur compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Wirkmechanismus
The mechanism by which Tetrakis(propylsulfanyl)butatriene exerts its effects is primarily through its reactive sulfur atoms. These atoms can participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of new compounds with different properties. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of propylsulfanyl groups.
Tetrakis(dimethylamino)ethylene: Another organosulfur compound with different substituents.
Uniqueness: Tetrakis(propylsulfanyl)butatriene is unique due to the presence of propylsulfanyl groups, which impart specific chemical reactivity and potential applications that differ from those of similar compounds. The sulfur atoms in the propylsulfanyl groups can engage in unique chemical reactions, making this compound a valuable building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
526208-85-5 |
|---|---|
Molekularformel |
C16H28S4 |
Molekulargewicht |
348.7 g/mol |
InChI |
InChI=1S/C16H28S4/c1-5-11-17-15(18-12-6-2)9-10-16(19-13-7-3)20-14-8-4/h5-8,11-14H2,1-4H3 |
InChI-Schlüssel |
UUABSZYDFTYMGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(=C=C=C(SCCC)SCCC)SCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


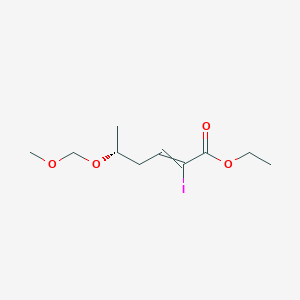
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)

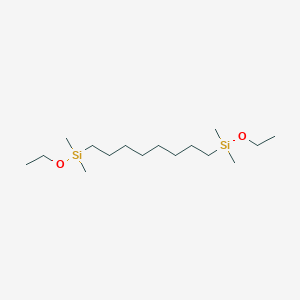
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
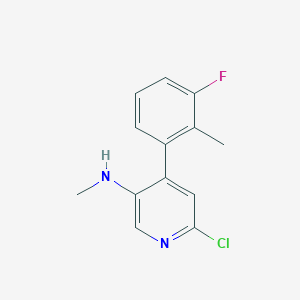

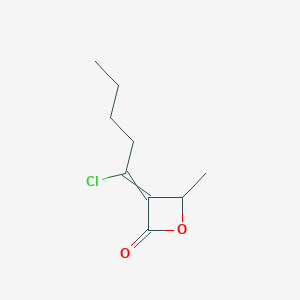
![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)
